Kodaistatin C
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Kodaistatin C is a novel compound isolated from the cultures of Aspergillus terreus Thorn DSM 11247. It is a hydroxylated derivative of kodaistatin A, with the molecular formula C35H34O12 and a molecular weight of 646 . This compound is known for its potent inhibitory effects on the glucose-6-phosphate translocase component of the glucose-6-phosphatase system, which plays a crucial role in the regulation of blood glucose levels .
Preparation Methods
Kodaistatin C is isolated from the cultures of Aspergillus terreus Thorn DSM 11247 through a series of extraction and purification steps. The process involves solid-phase extraction, size-exclusion chromatography, and various preparative high-performance liquid chromatography (HPLC) steps . The use of 2D nuclear magnetic resonance (NMR) measurements, particularly 13C-13C correlation measurements, has been instrumental in elucidating the structure of this compound .
Chemical Reactions Analysis
Kodaistatin C undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Kodaistatin C has several scientific research applications, including:
Mechanism of Action
Kodaistatin C exerts its effects by inhibiting the glucose-6-phosphate translocase component of the glucose-6-phosphatase system (EC 3.1.3.9). This enzyme system is essential for the control of blood glucose levels. By inhibiting glucose-6-phosphate translocase, this compound reduces the formation of glucose in the liver, which is particularly beneficial in the treatment of type II diabetes . The molecular targets and pathways involved include the glucose-6-phosphate translocase, glucose-6-phosphatase, and phosphate translocase components of the glucose-6-phosphatase system .
Comparison with Similar Compounds
Kodaistatin C is similar to other kodaistatins, such as kodaistatin A, B, and D. These compounds share a common structural framework but differ in their degree of hydroxylation and other functional groups . This compound is unique due to its specific hydroxylated structure, which contributes to its distinct inhibitory activity on glucose-6-phosphate translocase .
Similar Compounds
- Kodaistatin A
- Kodaistatin B
- Kodaistatin D
Each of these compounds has unique properties and inhibitory activities, making them valuable for different research and therapeutic applications .
Properties
Molecular Formula |
C35H34O12 |
---|---|
Molecular Weight |
646.6 g/mol |
IUPAC Name |
(5Z)-3-[2-[5-acetyl-2-[(3E,5E)-5,7-dimethyl-2-oxonona-3,5-dienyl]-4,5-dihydroxy-3-oxocyclopenten-1-yl]-4,5-dihydroxyphenyl]-5-[(3,4-dihydroxyphenyl)methylidene]-4-hydroxyfuran-2-one |
InChI |
InChI=1S/C35H34O12/c1-5-16(2)10-17(3)6-8-20(37)13-23-30(35(46,18(4)36)33(44)31(23)42)22-15-27(41)26(40)14-21(22)29-32(43)28(47-34(29)45)12-19-7-9-24(38)25(39)11-19/h6-12,14-16,33,38-41,43-44,46H,5,13H2,1-4H3/b8-6+,17-10+,28-12- |
InChI Key |
KFMTUTLQSGURRM-MARNYXESSA-N |
Isomeric SMILES |
CCC(C)/C=C(\C)/C=C/C(=O)CC1=C(C(C(C1=O)O)(C(=O)C)O)C2=CC(=C(C=C2C3=C(/C(=C/C4=CC(=C(C=C4)O)O)/OC3=O)O)O)O |
Canonical SMILES |
CCC(C)C=C(C)C=CC(=O)CC1=C(C(C(C1=O)O)(C(=O)C)O)C2=CC(=C(C=C2C3=C(C(=CC4=CC(=C(C=C4)O)O)OC3=O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.